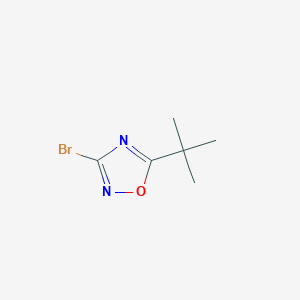![molecular formula C8H10N6O2 B1377818 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid CAS No. 1573548-09-0](/img/structure/B1377818.png)
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid
Übersicht
Beschreibung
“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a compound with the CAS Number 1573548-09-0 . It has a molecular weight of 222.21 . The IUPAC name for this compound is 3-((2-amino-9H-purin-6-yl)amino)propanoic acid . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[(2-amino-9H-purin-6-yl)amino]propanoic acid” is a powder . Its molecular weight is 222.21 , and its molecular formula is C8H10N6O2 .Wissenschaftliche Forschungsanwendungen
Biochemistry: Nucleotide Analogue Synthesis
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid serves as a precursor in the synthesis of nucleotide analogues. These analogues can be used to study DNA and RNA structures and functions, as they can mimic the natural nucleotides in these macromolecules .
Molecular Biology: DNA Damage Research
In molecular biology, this compound is utilized in the study of DNA damage and repair mechanisms. Its incorporation into DNA strands allows researchers to investigate the effects of oxidative stress and the role of antioxidants in preventing DNA oxidation .
Pharmacology: Drug Development
The compound’s purine structure makes it valuable in pharmacology for the development of new drugs. It can be used to create molecules that interact with purine receptors, which are implicated in various diseases, including cancer and neurological disorders .
Medicinal Chemistry: Therapeutic Agents
In medicinal chemistry, 3-[(2-amino-9H-purin-6-yl)amino]propanoic acid is used to develop therapeutic agents. Its modifications lead to compounds with potential immunostimulatory and immunomodulatory effects, which can be explored for treating immune-related conditions .
Agricultural Science: Plant Growth Regulators
This compound may also find applications in agricultural science as a plant growth regulator. Its purine base can influence cell division and growth, offering a way to enhance crop yields and stress resistance .
Environmental Science: Pollutant Bioremediation
Lastly, in environmental science, derivatives of this compound could be investigated for their role in bioremediation. They might help in the breakdown of pollutants or in the recovery of ecosystems affected by toxic substances .
Eigenschaften
IUPAC Name |
3-[(2-amino-7H-purin-6-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-8-13-6(10-2-1-4(15)16)5-7(14-8)12-3-11-5/h3H,1-2H2,(H,15,16)(H4,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNUIRULLQNCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-amino-9H-purin-6-yl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)






![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)


![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
methanol](/img/structure/B1377757.png)